Methyl 2-hydroxy-2-(pyrazin-2-yl)propanoate
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Overview
Description
“Methyl 2-hydroxy-2-(pyrazin-2-yl)propanoate” is a chemical compound with the CAS Number: 1343362-63-9 . It has a molecular weight of 182.18 and its IUPAC name is methyl 2-hydroxy-2-(2-pyrazinyl)propanoate . The compound is typically stored at room temperature and appears as an oil .
Molecular Structure Analysis
The InChI code for “Methyl 2-hydroxy-2-(pyrazin-2-yl)propanoate” is 1S/C8H10N2O3/c1-8(12,7(11)13-2)6-5-9-3-4-10-6/h3-5,12H,1-2H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
“Methyl 2-hydroxy-2-(pyrazin-2-yl)propanoate” is an oil that is stored at room temperature .Scientific Research Applications
Synthetic and Medicinal Perspective of Pyrazine Derivatives
Pyrazine derivatives, including compounds with methyl groups, are recognized for their potent medicinal properties, displaying a wide spectrum of biological activities. These compounds are synthesized through various methods and have been explored for their significant roles in drug development and therapeutic interventions. The synthetic approaches for these derivatives are designed to enhance their medicinal significance, offering a pathway to discovering new leads for pharmaceutical applications. Among these, methyl-linked pyrazoles, a closely related category, have been specifically highlighted for their synthetic versatility and potent biological activities, suggesting a similar potential for the research and application of Methyl 2-hydroxy-2-(pyrazin-2-yl)propanoate in medicinal chemistry (Sharma et al., 2021).
Applications in Alzheimer's Disease Research
The development of amyloid imaging ligands, including those derived from pyrazine-based compounds, marks significant progress in the diagnosis and understanding of Alzheimer's disease. These radioligands are used in PET scans to measure amyloid deposits in the brain, providing insights into the pathophysiological mechanisms and progression of the disease. This application underscores the role of pyrazine derivatives in advancing diagnostic tools and potentially contributing to the development of new therapeutic strategies for Alzheimer's and related neurodegenerative disorders (Nordberg, 2007).
Chemical Inhibitors of Cytochrome P450 Isoforms
In the realm of pharmacokinetics, pyrazine derivatives have been evaluated for their selectivity and potency as chemical inhibitors of Cytochrome P450 isoforms in human liver microsomes. These enzymes play a critical role in the metabolism of various drugs, and their inhibition by specific compounds can significantly influence drug-drug interactions and the overall therapeutic efficacy of medications. The selectivity of these inhibitors, including those derived from pyrazine, is crucial for understanding and predicting metabolic pathways and interactions, further highlighting the chemical utility and application of such compounds in drug development and metabolic studies (Khojasteh et al., 2011).
Safety and Hazards
properties
IUPAC Name |
methyl 2-hydroxy-2-pyrazin-2-ylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-8(12,7(11)13-2)6-5-9-3-4-10-6/h3-5,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWMISMGTIWPAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)(C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxy-2-(pyrazin-2-yl)propanoate |
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